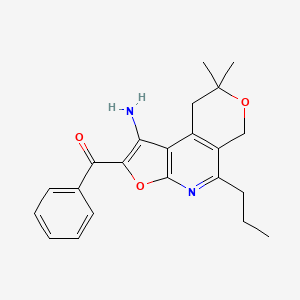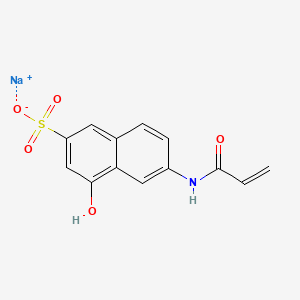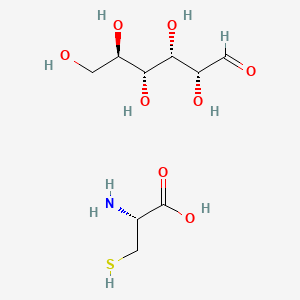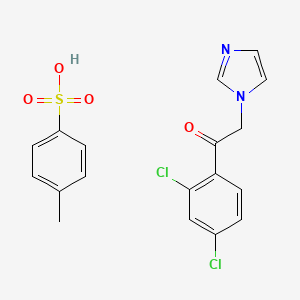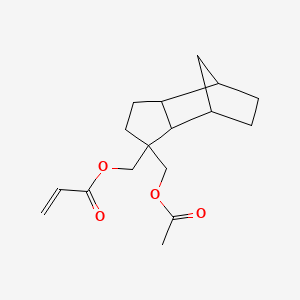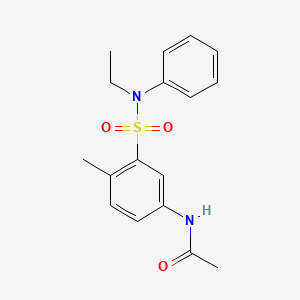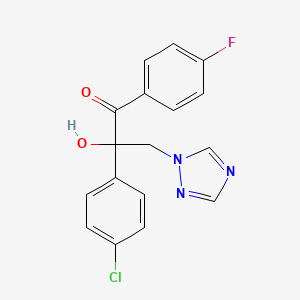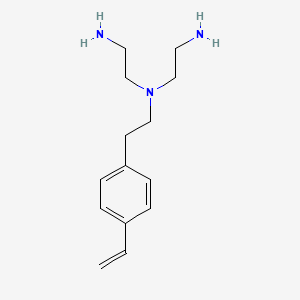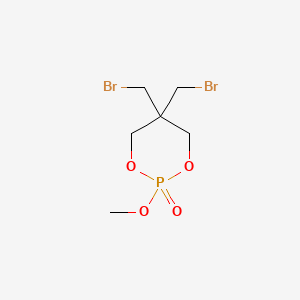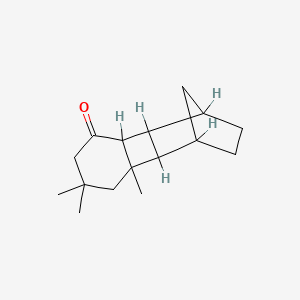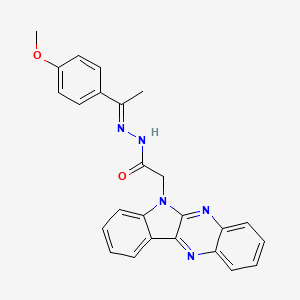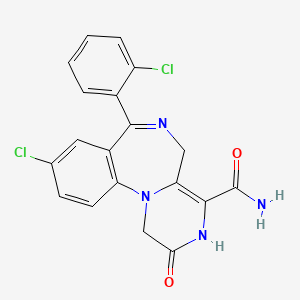
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and pyrazine derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine ring through cyclization of appropriate precursors.
Halogenation: Introduction of chlorine atoms at specific positions using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the carboxamide group through reaction with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms in the benzodiazepine ring.
Reduction: Reduction reactions can occur, potentially converting the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity as a ligand for certain receptors in the central nervous system. It could be used in studies investigating the mechanisms of action of benzodiazepines and related compounds.
Medicine
In medicine, Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide may have potential as a therapeutic agent for treating neurological disorders. Its pharmacological profile would need to be thoroughly investigated through preclinical and clinical studies.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with neurotransmitter receptors in the brain, such as GABA-A receptors. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Molecular targets and pathways involved would include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide stands out due to its specific substitution pattern and unique structural features. These differences may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
Properties
CAS No. |
87216-23-7 |
|---|---|
Molecular Formula |
C19H14Cl2N4O2 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
9-chloro-7-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-pyrazino[1,2-a][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C19H14Cl2N4O2/c20-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)21)23-8-15-18(19(22)27)24-16(26)9-25(14)15/h1-7H,8-9H2,(H2,22,27)(H,24,26) |
InChI Key |
UMHPMUNZEUABBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



